Octosyl acid A

Description

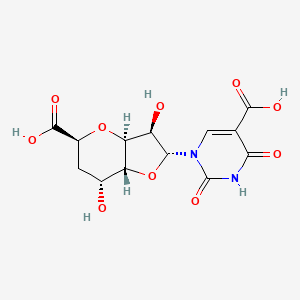

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H14N2O10 |

|---|---|

Molecular Weight |

358.26 g/mol |

IUPAC Name |

1-[(2R,3R,3aS,5S,7R,7aR)-5-carboxy-3,7-dihydroxy-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyran-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C13H14N2O10/c16-4-1-5(12(21)22)24-8-6(17)10(25-7(4)8)15-2-3(11(19)20)9(18)14-13(15)23/h2,4-8,10,16-17H,1H2,(H,19,20)(H,21,22)(H,14,18,23)/t4-,5+,6-,7-,8+,10-/m1/s1 |

InChI Key |

VKBROKVQWXRRIF-VSKWAHJVSA-N |

Isomeric SMILES |

C1[C@H]([C@@H]2[C@H]([C@H]([C@@H](O2)N3C=C(C(=O)NC3=O)C(=O)O)O)O[C@@H]1C(=O)O)O |

Canonical SMILES |

C1C(C2C(C(C(O2)N3C=C(C(=O)NC3=O)C(=O)O)O)OC1C(=O)O)O |

Synonyms |

octosyl acid A |

Origin of Product |

United States |

Ii. Biological Origin and Producer Organisms of Octosyl Acid a

Primary Microbial Sources

The production of Octosyl Acid A is intrinsically linked to the biosynthesis of polyoxins. Therefore, the primary microbial sources of this compound are the very same organisms that are known to produce polyoxins. Research has identified two main species of Streptomyces as the principal producers.

Streptomyces cacaoi var. asoensis

Streptomyces cacaoi var. asoensis is a well-documented producer of the polyoxin (B77205) complex and, by extension, this compound. scispace.comresearchgate.net This bacterium was one of the first organisms from which polyoxins were isolated. scispace.com The biosynthetic gene cluster responsible for polyoxin production, which includes the genes necessary for the synthesis of the this compound backbone, has been cloned and studied from this organism. researchgate.net The formation of this compound in S. cacaoi var. asoensis is a critical step in the intricate pathway leading to the various polyoxin congeners. scispace.com

Streptomyces aureochromogenes

Another significant microbial source of this compound is Streptomyces aureochromogenes. rsc.orgnih.gov This species also produces the polyoxin family of antibiotics and consequently synthesizes this compound as a precursor. rsc.orgnih.gov Genetic studies and mutant analysis in S. aureochromogenes have been instrumental in elucidating the biosynthetic pathway of polyoxins and have provided direct evidence for the role of specific genes in the formation of this compound. rsc.orgnih.gov

The following table summarizes the primary microbial sources of this compound:

| Producer Organism | Key Findings |

| Streptomyces cacaoi var. asoensis | One of the original sources from which polyoxins and their precursor, this compound, were identified. scispace.comresearchgate.net |

| Streptomyces aureochromogenes | A known producer of polyoxins, with genetic studies confirming its role in this compound biosynthesis. rsc.orgnih.gov |

Accumulation in Polyoxin-Non-Producing Mutants

The study of mutant strains of Streptomyces that are blocked in their ability to produce polyoxins has provided invaluable insights into the biosynthesis of these antibiotics and has led to the accumulation of key intermediates, including this compound. By deleting specific genes within the polyoxin biosynthetic gene cluster, researchers can halt the pathway at defined steps, causing the substrate of the knocked-out enzyme to accumulate.

Research has shown that the deletion of the polH gene in Streptomyces aureochromogenes results in a mutant strain that is unable to produce polyoxins. nih.gov The polH gene encodes a radical S-adenosylmethionine (SAM) enzyme that is crucial for the cyclization step in the formation of the octosyl acid backbone. rsc.orgnih.gov Consequently, the polH deletion mutant accumulates a metabolite that has been identified as a derivative of this compound. nih.gov This finding provides strong evidence for the role of the PolH enzyme in the biosynthesis of this compound and demonstrates that intermediates in the pathway can be isolated from such genetically engineered strains.

In contrast, the deletion of another gene in the pathway, polJ, which encodes a phosphatase, did not lead to the obvious accumulation of new metabolites in S. aureochromogenes. nih.gov This suggests that the substrate for the PolJ enzyme may not accumulate to detectable levels under the experimental conditions used or that it is rapidly diverted into other metabolic pathways.

The following table details the findings from studies on polyoxin-non-producing mutants:

| Organism | Gene Deletion | Observed Outcome |

| Streptomyces aureochromogenes | polH | Abolished polyoxin production and led to the accumulation of an this compound-related intermediate. nih.gov |

| Streptomyces aureochromogenes | polJ | No significant accumulation of new metabolites was observed. nih.gov |

Iii. Elucidation of Octosyl Acid a Biosynthesis

Precursor Incorporation Studies and Isotopic Labeling Analysis

Isotopic labeling is a powerful technique used to trace the metabolic pathways of molecules within biological systems. silantes.combiorxiv.org By introducing isotopically labeled precursors into the producing organism, researchers can track the incorporation of these labels into the final product, thereby elucidating the origins of its constituent atoms. beilstein-journals.org

Early feeding experiments utilizing [U-¹⁴C]-uridine demonstrated that the uridine (B1682114) moiety is incorporated as an intact unit into the structure of Octosyl acid A during the biosynthesis of polyoxins. rsc.orgresearchgate.netrsc.org This foundational finding established that the complex C8 sugar portion is assembled onto a pre-existing nucleoside scaffold.

Further labeling studies with [3-¹⁴C]-pyruvate and [3-¹⁴C]-glycerate revealed that the C-3 of both pyruvate (B1213749) and glycerate serves as the source for the C-6' carbon of this compound. rsc.orgresearchgate.netrsc.org This indicated that a three-carbon unit, derived from either of these central metabolites, is a key building block for the octose core. Pyruvate carboxylase is a key enzyme in intermediary metabolism that catalyzes the formation of oxaloacetate from pyruvate. nih.gov

To further delineate the carbon backbone assembly, experiments with specifically labeled glucose isotopes were conducted. dntb.gov.ua When [1-¹³C]-glucose and [6-¹³C]-glucose were fed to a mutant strain of Streptomyces cacaoi that accumulates polyoxin (B77205) C and this compound, the resulting ¹³C enrichment patterns in both molecules were similar. nih.gov These experiments, in conjunction with the pyruvate and glycerate labeling, led to a hypothesis that the biosynthesis involves a condensation reaction between phosphoenolpyruvate (B93156) (PEP) and a uridine-5'-aldehyde, forming an octofuranulose uronic acid intermediate. jst.go.jp

The use of stable isotope-labeled glucose, such as D-Glucose (¹³C₆, 99%), is a common practice in metabolic tracer studies to understand biosynthetic pathways. isotope.com Such labeling experiments are crucial for quantitative glycomics and for determining the contribution of different carbon sources to a metabolite's structure. nih.govnih.gov

A summary of the key precursor incorporation findings is presented in the table below.

| Labeled Precursor | Finding |

| [U-¹⁴C]-Uridine | The entire uridine nucleoside is incorporated as a single unit. rsc.orgresearchgate.netrsc.org |

| [3-¹⁴C]-Pyruvate | The C-3 of pyruvate is the source of the C-6' carbon of this compound. rsc.orgresearchgate.netrsc.org |

| [3-¹⁴C]-Glycerate | The C-3 of glycerate is the source of the C-6' carbon of this compound. rsc.orgresearchgate.netrsc.org |

| [1-¹³C]-Glucose & [6-¹³C]-Glucose | Similar enrichment patterns in polyoxin C and this compound suggest a common biosynthetic origin involving a condensation reaction. nih.gov |

Pyruvate and Glycerate Contributions to the C8 Skeleton

Key Enzymatic Transformations and Catalytic Mechanisms

The assembly of the complex bicyclic structure of this compound from simple precursors requires a series of precise enzymatic transformations. Central to this process are radical S-Adenosylmethionine (SAM) enzymes, which are known to catalyze a wide range of challenging chemical reactions. researchgate.netresearchgate.net

In the biosynthetic pathways of polyoxins and nikkomycins, the enzymes PolH and NikJ, respectively, have been identified as key players. researchgate.netresearchgate.net These enzymes belong to the radical SAM superfamily, which utilize a [4Fe-4S] cluster to reductively cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical. researchgate.netresearchgate.net This radical initiates subsequent reactions by abstracting a hydrogen atom from the substrate. researchgate.net

Biochemical characterization of PolH has shown that the purified enzyme contains a [4Fe-4S] cluster, which is essential for its catalytic activity. researchgate.net Gene knockout studies have confirmed that polH is essential for polyoxin biosynthesis. researchgate.net

A pivotal step in this compound biosynthesis is the formation of a C-C bond to create the eight-carbon sugar skeleton. researchgate.net This reaction is catalyzed by PolH (and its homolog NikJ) and utilizes 3′-enolpyruvyl uridine 5′-monophosphate (3′-EUMP) as the substrate. nih.govrsc.orgresearchgate.net 3'-EUMP is itself formed from the condensation of Uridine 5'-monophosphate (UMP) and phosphoenolpyruvate (PEP), a reaction catalyzed by the enzyme PolA (and its homolog NikO). rsc.orgresearchgate.net

The catalytic mechanism of PolH involves the 5'-deoxyadenosyl radical abstracting a hydrogen atom from the C-5' position of the uridine in 3'-EUMP. researchgate.net This generates a substrate radical that then attacks the C-3 of the enolpyruvyl moiety, forming the crucial C-5' to C-7' bond and creating the bicyclic ring system of Octosyl acid 5'-phosphate (OAP). nih.gov The reaction is terminated by the quenching of the resulting radical. researchgate.net Subsequent dephosphorylation of OAP by a phosphatase, PolJ, yields the final product, this compound. nih.govrsc.org

This radical-mediated cyclization represents a distinct mechanism for carbon chain extension in nucleoside antibiotic biosynthesis. ebi.ac.uk The proposed enzymatic transformations leading to this compound are summarized below.

| Enzyme | Substrate(s) | Product | Function |

| PolA / NikO | UMP, PEP | 3′-EUMP | Enolpyruvyltransferase rsc.orgresearchgate.net |

| PolH / NikJ | 3′-EUMP, SAM | Octosyl acid 5′-phosphate (OAP) | Radical SAM enzyme catalyzing C-C bond formation and cyclization nih.govrsc.orgresearchgate.net |

| PolJ | OAP | This compound | Phosphatase nih.govrsc.org |

Radical S-Adenosylmethionine (SAM) Enzymes (e.g., PolH, NikJ)

Proposed Free Radical Reaction Mechanisms

The construction of the bicyclic octosyl acid backbone is initiated by a radical S-adenosyl-L-methionine (SAM) enzyme known as PolH. rsc.orgnih.govresearchgate.net This enzyme catalyzes a pivotal C5'-C6' bond formation, converting 3′-enolpyruvyl uridine 5′-monophosphate (EP-UMP) into Octosyl acid 5′-phosphate (OAP). rsc.orgnih.govprinceton.edu The reaction proceeds through a free radical-mediated mechanism. rsc.orgprinceton.edu

The process begins with the reductive cleavage of SAM by the [4Fe–4S]+ cluster within PolH, generating a highly reactive 5′-deoxyadenosyl radical (5′-dA•). nih.govresearchgate.net This radical then abstracts a hydrogen atom from the C-5′ position of the substrate, EP-UMP, initiating a radical cyclization. researchgate.net The resulting C-7′ radical intermediate is then stereospecifically reduced. princeton.eduresearchgate.net Research suggests that a specific, redox-active cysteine residue (C209) within PolH is responsible for this stereospecific reduction step, completing the formation of the OAP skeleton. princeton.edu The simultaneous increase of OAP and the co-product 5'-dA during in vitro assays confirms that SAM is consumed as a co-substrate in this radical reaction. nih.govresearchgate.net This mechanism represents a novel strategy for C5′ extension in nucleoside biosynthesis, distinct from the nucleophilic mechanisms seen in the formation of other antibacterial nucleosides. princeton.eduresearchgate.net

Phosphatase Activity (e.g., PolJ)

Following the radical-mediated cyclization, the biosynthetic pathway involves the action of a phosphatase enzyme, identified as PolJ. rsc.orgnih.govresearchgate.net Bioinformatic analysis initially assigned PolJ as a phosphatase, a function that was later confirmed through in vitro enzymatic assays. rsc.orgnih.govresearchgate.net PolJ is a conserved enzyme found in the biosynthetic gene clusters of both polyoxins and nikkomycins, where its homolog is named NikL. researchgate.netnih.gov The enzyme was successfully cloned and over-expressed in E. coli for functional characterization, although it exhibited issues with poor solubility and weak expression. nih.govresearchgate.net

Conversion of Octosyl Acid 5′-Phosphate (OAP) to this compound

The specific function of PolJ is to catalyze the dephosphorylation of the newly formed Octosyl acid 5′-phosphate (OAP), yielding the final product, this compound (OA). rsc.orgnih.govnih.gov This step is crucial as it completes the formation of the core octosyl acid scaffold. rsc.orgresearchgate.net In vitro studies demonstrated that incubating OAP with purified PolJ resulted in its conversion to OA. rsc.org This dephosphorylation provides the first significant in vitro evidence for the complete, two-step enzymatic origin of the this compound C8 backbone. rsc.orgnih.govrsc.org

Characterization of Biosynthetic Intermediates

The elucidation of the biosynthetic pathway relied heavily on the identification and characterization of key intermediates. Initial hypotheses proposed a pathway involving the cyclization of an intermediate named octofuranulose-uronic acid (OFUA). nih.govresearchgate.net However, in vitro experiments with the characterized enzymes revised this proposed pathway. rsc.org

The pivotal intermediate, Octosyl acid 5′-phosphate (OAP), was identified as the direct product of the PolH-catalyzed reaction. rsc.orgprinceton.edu When 3′-EUMP was incubated with reconstituted PolH, SAM, and a reductant, a new product was formed. rsc.org This product was purified and its structure as a bicyclic high-carbon sugar skeleton was unambiguously determined through comprehensive analysis using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) techniques, including DEPT and HMQC. rsc.org The characterization of OAP was instrumental in revising the biosynthetic pathway and understanding the sequential action of PolH and PolJ. rsc.org

| Biosynthetic Intermediate | Precursor | Catalyzing Enzyme | Product | Method of Characterization |

| Octosyl acid 5′-phosphate (OAP) | 3′-enolpyruvyl uridine 5′-monophosphate (EP-UMP) | PolH | This compound | LC-MS/MS, ¹H-NMR, DEPT, HMQC |

| Octofuranulose-uronic acid (OFUA) | 3′-enolpyruvyl uridine 5′-monophosphate (3′-EUMP) | PolJ (initially proposed) | This compound (initially proposed) | N/A (Hypothesized intermediate) |

Genetic Basis of Biosynthesis and Gene Functional Characterization

The production of this compound and the subsequent polyoxin antibiotics is encoded by a dedicated set of genes organized into a biosynthetic gene cluster. nih.govnih.gov Functional characterization of these genes, particularly through targeted gene disruption, has been essential to confirm their roles in the pathway. nih.gov

Identification of Biosynthetic Gene Clusters (e.g., pol genes)

The genes responsible for polyoxin biosynthesis are located in the pol gene cluster, originally identified in Streptomyces cacaoi var. asoensis. nih.govutexas.edu This cluster contains all the necessary enzymatic machinery for producing the complex peptidyl nucleoside antibiotic. nih.gov Specifically, the genes polBADHIJK have been implicated in the formation of the core nucleoside skeleton. nih.gov The enzymes PolH and PolJ, which are central to this compound formation, are encoded within this cluster. rsc.orgnih.gov Homologs of these genes, such as nikJ and nikL, are conserved in the nikkomycin (B1203212) biosynthetic gene cluster, highlighting a shared evolutionary origin for constructing this unique nucleoside scaffold. princeton.edunih.gov The presence of PolH and PolJ homologs can be used as genetic probes for genome mining to discover new natural products containing the octosyl acid moiety. nih.govprinceton.edu

Gene Knockout Experiments and Phenotypic Analysis

To validate the function of polH and polJ in vivo, targeted gene knockout experiments were performed in Streptomyces aureochromogenes. nih.govresearchgate.net Mutant strains, designated ΔpolH and ΔpolJ, were created by deleting the respective genes. nih.gov

Subsequent phenotypic analysis revealed that both the ΔpolH and ΔpolJ mutants were unable to produce polyoxins, confirming that both genes are essential for the biosynthesis of the antibiotic. nih.govresearchgate.net

ΔpolH Mutant: Analysis of the fermentation broth of the ΔpolH strain showed the accumulation of a metabolite referred to as "compound X". nih.gov However, further in vitro tests showed that compound X was not a substrate for PolH, suggesting it is likely a shunt product derived from the true substrate, rather than a direct biosynthetic intermediate. nih.govresearchgate.net

ΔpolJ Mutant: In contrast, the ΔpolJ mutant did not show any obvious accumulation of new metabolites when analyzed by LC-MS. nih.govresearchgate.net

These gene knockout studies provided critical genetic evidence corroborating the in vitro findings, cementing the indispensable roles of the radical SAM enzyme PolH and the phosphatase PolJ in the biosynthesis of this compound. nih.govresearchgate.net

| Mutant Strain | Gene Deleted | Phenotype | Accumulated Metabolite |

| ΔpolH | polH | Abolished polyoxin production | "Compound X" (shunt product) |

| ΔpolJ | polJ | Abolished polyoxin production | No new metabolites detected |

Biosynthetic Pathway Revision and Divergent Mechanisms

For nearly fifty years, the precise mechanism for the construction of the octosyl acid (OA) scaffold remained elusive. nih.gov Early proposals suggested a pathway involving the condensation of uridine-5'-aldehyde with phosphoenolpyruvate to form an octofuranulose uronic acid intermediate. jst.go.jp However, recent in-depth genetic and biochemical analyses have led to a significant revision of this pathway. nih.govrsc.org

The revised pathway identifies 3′-enolpyruvyl uridine 5′-monophosphate (3′-EUMP) as a key precursor. researchgate.netrsc.org The formation of OA from 3'-EUMP involves two pivotal enzymatic steps:

Radical-Mediated Cyclization: The radical S-adenosylmethionine (SAM) enzyme, PolH (and its ortholog NikJ), catalyzes a crucial C-C bond formation. researchgate.netresearchgate.net The 5′-deoxyadenosyl radical (5′-dA•), generated from the reductive cleavage of SAM, abstracts a hydrogen atom from the C-5′ position of 3′-EUMP. researchgate.net This initiates a radical cyclization, forming a bond between the C-5′ of the uridine moiety and the C-6 of the enolpyruvyl side chain. researchgate.netresearchgate.net The resulting C-7′ radical is then stereospecifically reduced to yield octosyl acid 5′-phosphate (OAP). researchgate.net

Dephosphorylation: The resulting OAP is subsequently dephosphorylated by the phosphatase PolJ to yield the final product, this compound. researchgate.netrsc.org

This revised pathway, supported by in vitro functional characterization of the enzymes PolH and PolJ, has provided the first significant experimental evidence for the biosynthetic origins of the C8 backbone of this compound. researchgate.netnih.gov

| Precursor | Enzyme | Intermediate | Enzyme | Product |

| 3′-enolpyruvyl uridine 5′-monophosphate (3′-EUMP) | PolH (Radical SAM enzyme) | Octosyl acid 5′-phosphate (OAP) | PolJ (Phosphatase) | This compound (OA) |

This interactive table summarizes the key steps in the revised biosynthetic pathway of this compound.

The elucidation of the this compound biosynthetic pathway has provided a framework for understanding the biosynthesis of a broader class of high-carbon sugar nucleoside antibiotics, including ezomycins and malayamycins. nih.govnih.gov These natural products share structural similarities, suggesting a common or divergent biosynthetic origin. nih.gov

Research indicates that the biosynthetic pathways for these high-carbon sugar nucleosides likely diverge from a common intermediate. nih.gov A key branch point appears to be 5′-amino-6′-hydroxyoctosyl acid 2′-phosphate (AHOAP), a derivative of the octosyl acid scaffold. nih.gov The structural fate of this intermediate—whether it becomes a C6, C7, or C8 nucleoside—is determined by the action of specific enzymes, particularly α-ketoglutarate (α-KG)-dependent dioxygenases. nih.gov

For instance, in the biosynthesis of nikkomycins and polyoxins (which are C6 nucleosides), enzymes like NikI and PolD catalyze a C6–C7 bond cleavage. nih.gov In contrast, the biosynthesis of malayamycins (C7 nucleosides) involves the MalI dioxygenase, which hydroxylates AHOAP, followed by a dehydrogenase (MalB) that catalyzes the C7–C8 bond cleavage. nih.gov C8 nucleosides, such as the ezomycins, retain the core AHOAP structure without further cleavage. nih.gov

This "divergent biosynthetic model" proposes that nature generates a conserved C8 sugar precursor and then tailors it to produce a variety of high-carbon sugar nucleosides with different core structures. nih.gov This understanding is crucial for future genome mining efforts aimed at discovering novel antimicrobial compounds. nih.gov

Furthermore, the biosynthesis of other high-carbon sugars, such as the octose core in apramycin, proceeds through different mechanisms, like a [6+2] coupling, highlighting the diverse strategies employed by nature to construct these complex molecules. nih.gov The study of this compound biosynthesis, therefore, not only clarifies the formation of polyoxins and nikkomycins but also provides a lens through which the biosynthesis of an entire family of structurally diverse and biologically important natural products can be understood. researchgate.netnih.gov

Iv. Chemical Synthesis and Synthetic Methodologies of Octosyl Acid a

Retrosynthetic Analyses and Strategic Disconnections

The design of a successful synthesis for a complex molecule like Octosyl acid A begins with a thorough retrosynthetic analysis, which involves conceptually deconstructing the target molecule into simpler, readily available starting materials. fiveable.mekccollege.ac.inunizg.hr For this compound, synthetic chemists have explored several strategic disconnections, primarily focusing on the formation of the C-glycosidic bond and the construction of the bicyclic 3',7'-anhydrooctofuranose core.

One common retrosynthetic approach involves disconnecting the bicyclic sugar moiety from the uracil (B121893) base, simplifying the target to the core sugar and the nucleobase. cdnsciencepub.com The more significant challenge lies in the deconstruction of the bicyclic sugar itself. A logical disconnection is at the 3',7'-ether linkage, which linearizes the carbon skeleton to an eight-carbon sugar (an octose). cdnsciencepub.comcdnsciencepub.com This octose can then be further simplified.

Key retrosynthetic strategies include:

Linear Assembly: Building the C8 carbon chain from smaller sugar-derived fragments and then performing an intramolecular cyclization to form the pyranose ring. cdnsciencepub.comkoreascience.kr A primary disconnection is often made between C4' and C5', suggesting a coupling of two smaller carbohydrate-derived units.

Convergent Assembly: Synthesizing the furanose and pyranose precursors separately before joining them.

Annulation Strategy: Starting with a pre-formed furanose or pyranose ring and building the second ring onto it. For instance, one approach starts with a D-galactose-derived C-glycoside (a six-membered ring) and subsequently annulates the five-membered ring. tandfonline.com

A prevalent strategy, outlined by Kim and Szarek, involves a three-carbon chain extension from a readily available ribonucleoside derivative. cdnsciencepub.com This leads to an octose nucleoside intermediate, which can then undergo intramolecular cyclization to form the desired 3',7'-anhydrooctose bicyclic system. cdnsciencepub.comcdnsciencepub.com Another approach envisions constructing the C8 backbone via a Henry reaction between a C5-nitrosugar and a C3-aldehyde derived from glyceraldehyde. lookchem.com These analyses lay the strategic foundation for the various total and formal syntheses that have been accomplished.

**4.2. Total Synthesis Approaches

The insights from retrosynthetic analyses have culminated in several successful synthetic campaigns, from the pioneering total syntheses to various alternative and formal approaches that have expanded the methodological toolkit for accessing this class of compounds.

The first total syntheses of this compound were landmark achievements in carbohydrate chemistry, accomplished by the research groups of Danishefsky and Hanessian.

The Danishefsky synthesis , reported in 1986, represented a novel approach that featured a key intramolecular Williamson etherification. nih.govacs.orgacs.org A critical innovation in this synthesis was the use of an organostannylene intermediate to facilitate the challenging ring closure to form the 3',7'-anhydride bicyclic system. acs.orgscripps.edutandfonline.com This synthesis confirmed the absolute stereochemistry of the natural product.

The Hanessian group also completed a total synthesis, providing an overview of their approaches in 1989. tandfonline.comacs.org Their strategy involved building the molecule from carbohydrate precursors, showcasing different methods for constructing the bicyclic nucleoside framework. acs.org

These initial syntheses were crucial not only for providing access to this compound for further study but also for developing new synthetic methodologies applicable to other complex nucleoside antibiotics.

Following the initial total syntheses, other researchers have developed alternative strategies and formal syntheses. A formal synthesis is one in which a known intermediate from a previously reported total synthesis is prepared, thereby formally completing the synthesis.

One notable formal synthesis was reported by Ogawa and Suami's group . lookchem.comacs.org Their approach utilized a fluoride (B91410) anion-catalyzed Henry reaction between a 5-nitro-D-ribose derivative and 2,3-O-isopropylidene-D-glyceraldehyde to construct the eight-carbon backbone. lookchem.comresearchgate.net The resulting nitrooctose was then converted through a sequence of steps, including deoxygenation, glycosylation, and intramolecular cyclization, into an intermediate dimethyl ester that had previously been synthesized by the Danishefsky group. lookchem.comresearchgate.netresearchgate.net

More recently, other synthetic routes to the bicyclic core or to this compound itself have been explored, sometimes employing different key reactions for the cyclization step, such as selenoetherification. acs.orgnih.govacs.org These alternative approaches provide different solutions to the stereochemical and functional group manipulation challenges inherent in the synthesis of this compound. oup.com

Pioneering Total Syntheses

Key Synthetic Transformations and Methodologies for Bicyclic Core Construction

The construction of the trans-fused furopyran core of this compound is the central challenge in its synthesis. This has spurred the development and application of various key chemical reactions, particularly for elongating the carbon chain and for effecting the crucial intramolecular cyclization.

Creating the eight-carbon backbone of the octose precursor requires strategic carbon-carbon bond formation. Chemists have primarily relied on well-established olefination and aldol-type reactions, adapting them to the complex carbohydrate substrates.

The Wittig Reaction: This reaction has been a popular choice for extending the carbon chain of a sugar aldehyde. koreascience.kr For example, several syntheses start with a five-carbon sugar aldehyde, such as a derivative of 2',3'-O-isopropylideneuridine, and react it with a three-carbon phosphorus ylide (a Wittig reagent). cdnsciencepub.comcdnsciencepub.com This method effectively installs the remaining carbons needed for the octose skeleton in a single step, leading to an α,β-unsaturated ester that can be further elaborated. cdnsciencepub.comkoreascience.kr

The Henry (Nitroaldol) Reaction: The Henry reaction provides an alternative and powerful method for C-C bond formation. organic-chemistry.orgwikipedia.orgyoutube.com In the context of this compound synthesis, it involves the base-catalyzed condensation of a nitroalkane (specifically a nitro-sugar) with a sugar-derived aldehyde. lookchem.com The formal synthesis by Ogawa and Suami's group provides a key example, coupling a C5-nitroribose with a C3-glyceraldehyde derivative to assemble the C8 framework. lookchem.comresearchgate.net The resulting nitro group is highly versatile and can be converted into other functional groups, such as a keto or amino group, or removed entirely. lookchem.com

| Reaction | Description | Starting Materials Example | Key Features | Reference |

| Wittig Reaction | Forms a C=C bond by reacting a phosphorus ylide with an aldehyde or ketone. Used for three-carbon chain extension. | 2',3'-O-isopropylideneuridine-5'-aldehyde + (Carboethoxyethylidene)triphenylphosphorane | Reliable for chain extension; introduces a double bond for further functionalization. | cdnsciencepub.comcdnsciencepub.comkoreascience.kr |

| Henry Reaction | A base-catalyzed C-C bond-forming reaction between a nitroalkane and an aldehyde. Used to couple two sugar fragments. | 5-nitro-D-ribose derivative + 2,3-O-isopropylidene-D-glyceraldehyde | Forms the C8 backbone; the nitro group offers synthetic versatility for subsequent transformations. | lookchem.comresearchgate.netorganic-chemistry.org |

Once the linear eight-carbon sugar chain is assembled, the defining bicyclic structure must be formed. This is typically achieved through an intramolecular cyclization to create the 3',7'-ether linkage (the anhydro bridge).

The most common strategy involves an intramolecular Williamson ether synthesis, where a hydroxyl group at C-7' attacks an electrophilic carbon at C-3'. However, the formation of this strained, trans-fused system is often challenging. Several methods have been employed to facilitate this key transformation:

Stannylene-Mediated Cyclization: In his pioneering synthesis, Danishefsky utilized a dibutylstannylene acetal (B89532) to activate the hydroxyl groups, which then allowed for a highly effective intramolecular Williamson reaction to forge the 3',7'-anhydride bond. nih.govacs.orgacs.org

Base-Induced Cyclization: In other approaches, a strong base like sodium hydride is used to deprotonate the C-7' hydroxyl group, which then displaces a leaving group (e.g., a tosylate) at the C-3' position to form the ether linkage. lookchem.com

Selenoetherification: A more modern approach involves an intramolecular selenoetherification reaction. acs.orgnih.govacs.orgacs.org In this method, an alkene is positioned within the molecule such that an internal hydroxyl nucleophile can attack a selenium-activated double bond, leading to the formation of the heterocyclic pyran ring of the bicyclic core. tandfonline.comresearchgate.net

These cyclization reactions are the linchpin of any synthesis of this compound, and their successful execution is a testament to the ingenuity of synthetic chemists in overcoming significant steric and electronic hurdles. cdnsciencepub.comlookchem.comacs.orgresearchgate.net

Stereoselective Control in Bicyclic Ring System Construction

The construction of the trans-fused furopyran ring system, the core of this compound, requires precise control of stereochemistry. researchgate.netnih.gov A notable strategy involves a 6-exo-trig oxymercuration-oxidation of a delta-hydroxy alkene derivative. nih.gov This approach, starting from a D-serine chiral template, offers a flexible pathway for creating the bicyclic nucleoside core. nih.gov This method stands in contrast to more traditional carbohydrate-based routes and allows for potential structural and stereochemical modifications, which are valuable for structure-activity relationship (SAR) studies. nih.gov Another key step in establishing the correct stereochemistry is the diastereoselective zinc-mediated acetylide addition, which is instrumental in generating the C-5 stereocenter. nih.govresearchgate.net

Application of Organometallic Reagents (e.g., Organostannylene Chemistry, Zinc Acetylide Methodology)

Organometallic reagents have been pivotal in the synthesis of this compound. oxfordsciencetrove.com A landmark total synthesis utilized a novel application of organostannylene chemistry. acs.org Specifically, an intramolecular Williamson ether synthesis was achieved via a cyclic stannylene derivative, demonstrating a new strategic approach in this field. acs.org

The zinc acetylide methodology has also been a powerful tool. acs.org An extension of Carreira's zinc acetylide methodology has been used for the homologation of a ribosyl aldehyde, proceeding with complete reagent-controlled diastereoselectivity. researchgate.net This diastereoselective acetylide addition is a key step in forming the bicyclic core of this compound. nih.govresearchgate.net

Electrophilic Selenocyclofunctionalization for Ring Closure

Electrophilic selenocyclofunctionalization has emerged as a powerful method for constructing the oxygen-containing heterocyclic system of this compound. researchgate.netresearchgate.net This methodology involves the selenium-induced cyclization of an alkene bearing a suitably positioned internal nucleophile, such as a hydroxyl group. researchgate.netresearchgate.net In the context of this compound synthesis, a 6-endo selenoetherification reaction serves as a key step for the ring closure to form the bicyclic core. researchgate.netnih.gov This approach highlights the utility of selenium-promoted ring closure reactions in the synthesis of complex natural products. researchgate.net

Functional Group Interconversions in Advanced Intermediates

The synthesis of this compound necessitates a series of strategic functional group interconversions in advanced intermediates. fiveable.meslideshare.net A common sequence involves the conversion of a 5-nitro group into an oxygen function, glycosylation with a uracil base, and subsequent intramolecular cyclization to form the 3',7'-anhydride bicyclic system. lookchem.com

A critical transformation is the oxidation of a C-8' hydroxymethyl group to a carboxylic acid function. lookchem.comcdnsciencepub.com While oxidation with chromium(VI) reagents proved challenging, catalytic oxidation using 10% platinum-on-charcoal at a controlled pH has been successful. cdnsciencepub.com Another significant challenge has been the conversion of a phenyl group, used as a stable precursor, to the required carboxylic acid at a late stage of the synthesis. nih.gov The sequence also involves deoxygenation at C-6 and eventual epimerization at C-7' to achieve the natural configuration of this compound dimethyl ester. lookchem.com These interconversions are crucial for elaborating the final complex structure from a more accessible intermediate. scribd.com

Synthesis of this compound Analogs and Related Bicyclic Nucleosides

The synthetic methodologies developed for this compound have been extended to the creation of various analogs and related bicyclic nucleosides. cdnsciencepub.comresearchgate.net The primary motivation for synthesizing these analogs is to investigate their biological activities, as some have shown potential as inhibitors of enzymes like cyclic-AMP phosphodiesterases. cdnsciencepub.com

The synthesis of these analogs often follows similar key steps to the parent compound, including chain extension of a uridine (B1682114) derivative (e.g., via a Wittig reaction), intramolecular cyclization to form the bicyclic core, and functionalization at the C-8' position. cdnsciencepub.comcdnsciencepub.com For instance, the synthesis of 3',7'-anhydrooctose nucleosides has been accomplished, providing a basis for producing analogs of both the ezomycins and octosyl acids. cdnsciencepub.comcdnsciencepub.com Modifications have also been introduced in the bicyclic system itself, leading to novel structures like iso-tc-T and bc(en)-T nucleosides. beilstein-journals.org These efforts have expanded the chemical space around the this compound scaffold and enabled the exploration of structure-activity relationships. nih.gov

V. Structural and Mechanistic Relationships Within Nucleoside Biosynthesis

Comparative Structural Analysis with Ezomycins and Malayamycins

Octosyl acid A, ezomycins, and malamycins are a class of nucleoside antibiotics characterized by a distinctive bicyclic uronic acid core. nih.govrsc.orgrsc.orgresearchgate.netmuckrack.com This shared structural feature, a trans-fused perhydrofuropyran ring system, underscores a common biosynthetic origin. tandfonline.com this compound represents the fundamental 8-carbon furanosyl nucleoside skeleton within this family. nih.govrsc.orgrsc.orgresearchgate.net

Ezomycins are a group of more complex structures built upon the octosyl acid framework. nih.govtandfonline.com Key structural variations in ezomycins include the presence of a cystathionine (B15957) peptide residue and differences in the nucleobase. tandfonline.com For instance, ezomycins in the "A" series contain a cytosine base linked as an N-glycoside, while those in the "B" series feature a C-linked uracil (B121893) ring. tandfonline.com All ezomycins also possess a urea (B33335) group at the C5' position and an axial hydroxyl group at C6', which is glycosylated with an aminohexose. tandfonline.com

Malayamycin A, another member of this family, is a pseudouridine (B1679824) C-glycoside, a structural feature also observed in the ezomycin B series. tandfonline.comnih.gov However, it possesses unique structural characteristics that distinguish it from both this compound and the ezomycins. Notably, malayamycin A lacks the C7' carboxylic acid group that is a hallmark of the other two compounds. tandfonline.com Furthermore, it features an equatorial methoxy (B1213986) group at the C6' position. tandfonline.com

The structural relationship between these compounds suggests a divergent biosynthetic pathway originating from a common precursor, likely an intermediate in the octosyl acid biosynthetic pathway. nih.gov

| Feature | This compound | Ezomycins | Malayamycin A |

| Core Structure | Bicyclic 8-carbon furanosyl nucleoside | Bicyclic 8-carbon furanosyl nucleoside | Bicyclic C7 or C8 sugar nucleoside |

| Nucleobase | Uracil | Cytosine (A series) or C-linked Uracil (B series) | Pseudouridine (C-linked uracil) |

| C7' Substituent | Carboxylic acid | Carboxylic acid | Absent |

| C5' Substituent | Not applicable | Urea | Not applicable |

| C6' Substituent | Hydrogen | α-glycosylated aminohexose | Equatorial methoxy group |

| Peptide Moiety | Absent | Cystathionine (in some) | Absent |

Mechanistic Commonalities in C-C Bond Formation Across Nucleoside Antibiotic Biosynthesis

The formation of the C-C bond that establishes the core structure of many nucleoside antibiotics is a critical step in their biosynthesis. Nature has evolved several distinct enzymatic strategies to achieve this, with the mechanism for this compound biosynthesis representing a key example of a radical-mediated approach. nih.govfrontiersin.org

The biosynthesis of the octosyl acid backbone involves a radical S-adenosylmethionine (SAM) enzyme, such as PolH or NikJ. nih.govresearchgate.netnih.gov This enzyme catalyzes the reductive cleavage of SAM to generate a highly reactive 5'-deoxyadenosyl radical. nih.gov This radical then abstracts a hydrogen atom from the C5' position of the precursor, 3'-enolpyruvyl uridine (B1682114) 5'-monophosphate (3'-EUMP). nih.govresearchgate.net The resulting carbon-centered radical at C5' attacks the C3" of the enolpyruvyl moiety, leading to the formation of the crucial C-C bond and subsequent cyclization to form the bicyclic octosyl acid 5'-phosphate (OAP). researchgate.net

This radical-based mechanism contrasts with other C-C bond-forming strategies in nucleoside antibiotic biosynthesis. For example, the biosynthesis of formycin A utilizes a different class of enzymes that catalyze an electrophilic substitution reaction. acs.org In this case, there is no involvement of a radical intermediate. Still other pathways may involve different types of synthases or glycosyltransferases to forge the C-C linkage. nih.gov

Despite these differences, a common theme is the use of highly reactive intermediates to drive the formation of the stable C-C bond. Whether through a radical mechanism or an ionic one, these enzymatic strategies underscore the chemical challenges of forming such bonds and the elegant solutions that have evolved in microbial secondary metabolism. The study of these mechanisms not only provides insight into the biosynthesis of these important molecules but also offers a toolbox of biocatalysts for potential applications in synthetic biology.

Role as a Precursor to Aminohexuronic Acid (AHA) and Related Intermediates

This compound is a pivotal intermediate in the biosynthesis of several peptidyl nucleoside antibiotics, serving as the direct precursor to the aminohexuronic acid (AHA) moiety, also known as uracil polyoxin (B77205) C. nih.govrsc.orgresearchgate.net The conversion of this compound to AHA involves a series of enzymatic transformations that tailor the core structure.

The biosynthetic pathway from this compound to AHA is proposed to begin with the action of two α-ketoglutarate-dependent dioxygenases, PolD and PolK. nih.govresearchgate.net These enzymes are thought to catalyze the cleavage of the C6'-C7' bond of the octosyl acid scaffold, resulting in the formation of a ketohexuronic acid (KHA) intermediate. nih.gov

Following the formation of KHA, a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent aminotransferase, PolI (or its homolog NikK), catalyzes the transamination of the keto group to an amino group, thereby generating the final aminohexuronic acid. nih.govresearchgate.net

It is important to note that the biosynthesis often proceeds with phosphorylated intermediates. The initial product of the radical SAM-catalyzed cyclization is octosyl acid 5'-phosphate (OAP). nih.govresearchgate.netebi.ac.uk This intermediate can then be dephosphorylated by a phosphatase, such as PolJ, to yield this compound. nih.govresearchgate.net Furthermore, recent studies have revealed a more complex picture involving a cryptic 2'-phosphorylation. nih.gov In this revised pathway, OAP is further phosphorylated to octosyl acid 2',5'-bisphosphate (OABP), which then undergoes the tailoring reactions. The 5'-phosphate is removed, and after the C-C bond cleavage and other modifications, the final step is the removal of the 2'-phosphate to yield the mature AHA-containing nucleoside. nih.gov

Vi. Advanced Research and Biotechnological Applications Relevant to Octosyl Acid a

Genetic Engineering for Modified Biosynthetic Pathways

The elucidation of the Octosyl acid A biosynthetic pathway has been a cornerstone for the genetic manipulation of its producing organisms, primarily Streptomyces species, to create modified pathways. nih.gov A key breakthrough was the identification and functional characterization of the enzymes PolH (a radical S-adenosylmethionine or SAM enzyme) and PolJ (a phosphatase), which catalyze the initial critical steps in forming the octosyl acid backbone. rsc.orgrsc.org

Genetic engineering experiments, such as the creation of polH and polJ gene deletion mutants in Streptomyces aureochromogenes, demonstrated their essential role. nih.govrsc.org These mutant strains lost the ability to produce polyoxin (B77205), confirming that PolH and PolJ are required for the biosynthesis. rsc.org Research has shown that the formation of the key intermediate, Octosyl acid, involves a carbon-carbon bond construction catalyzed by the radical SAM-dependent enzyme PolH. asm.org This enzyme uses 3′-enolpyruvyl uridine (B1682114) 5′-monophosphate (3′-EUMP) as a substrate to form octosyl acid 5′-phosphate (OAP), which is then converted to this compound by the phosphatase PolJ. rsc.orgresearchgate.net

This detailed molecular understanding allows for rational engineering strategies. For instance, knowledge of the specific functions of biosynthetic enzymes underpins efforts to enhance the production of polyoxins or to generate novel derivatives. researchgate.net Furthermore, studies have initiated the production of polyoxin-nikkomycin (POL-NIK) hybrid nucleoside antibiotics through synthetic biology approaches, demonstrating the feasibility of engineering these complex pathways to create new molecules. asm.org The interchangeability of some biosynthetic enzymes, such as the ability of the nikO gene from the nikkomycin (B1203212) pathway to complement a polA mutant in the polyoxin pathway, highlights the potential for creating hybrid biosynthetic routes. nih.gov

| Enzyme | Class | Substrate | Product | Role in Biosynthesis |

|---|---|---|---|---|

| PolH (NikJ) | Radical SAM Enzyme | 3′-enolpyruvyl uridine 5′-monophosphate (3′-EUMP) | Octosyl acid 5′-phosphate (OAP) | Catalyzes radical-mediated cyclization to form the C8 backbone. rsc.orgnih.govnih.gov |

| PolJ | Phosphatase | Octosyl acid 5′-phosphate (OAP) | This compound (OA) | Performs dephosphorylation of the intermediate OAP. rsc.orgrsc.org |

| PolA (NikO) | Enolpyruvyl Transferase | Uridine 5'-monophosphate (UMP) and Phosphoenolpyruvate (B93156) (PEP) | 3′-enolpyruvyl uridine 5′-monophosphate (3′-EUMP) | Synthesizes the substrate required by the radical SAM enzyme, PolH. nih.govresearchgate.net |

Synthetic Biology Approaches for Designing Novel Nucleoside Analogs

Synthetic biology provides a powerful framework for leveraging the biosynthetic machinery of this compound to design and produce novel nucleoside analogs. researchgate.net By understanding the logic of the polyoxin assembly pathway, researchers can rationally generate hybrid antibiotics. asm.org This "combinatorial biosynthesis" approach involves mixing and matching genes from different, but related, biosynthetic pathways to create new chemical structures.

The production of POL-NIK hybrid antibiotics is a prime example of this strategy's success. asm.org These efforts build upon the detailed enzymatic and genetic knowledge of the parent pathways. Elucidating the function of enzymes like PolG, an ATP-dependent ligase that joins the peptidyl and nucleoside components of polyoxin, provides new tools for creating diverse peptidyl nucleoside antibiotics. asm.org The goal is to persuade microbial cell factories to produce "designer" nucleoside drugs by introducing engineered genetic circuits. researchgate.net This approach holds significant promise for generating libraries of novel compounds with potentially improved or new biological activities, moving beyond the molecules readily found in nature.

Target-Directed Genome Mining for Discovery of Related Bioactive Compounds

The discovery of the unique enzymatic steps in this compound biosynthesis has provided new tools for genome mining. nih.gov Target-directed genome mining uses the DNA sequences of key biosynthetic enzymes as "probes" to search genome databases for uncharacterized biosynthetic gene clusters (BGCs) that may produce similar compounds. nih.govnih.gov This method allows for the targeted discovery of molecules without prior knowledge of their existence, prioritizing BGCs that are likely to produce bioactive compounds. nih.gov

The enzymes PolH and PolJ, which are responsible for creating the characteristic octosyl acid core, have been successfully used as probes for this purpose. nih.govrsc.org Researchers have identified several gene clusters in diverse bacterial strains that contain homologs of polH and polJ, suggesting that the ability to produce this compound or related high-carbon sugar nucleosides is more widely distributed in nature than previously thought. nih.gov This strategy offers great potential for natural product discovery, specifically for identifying novel compounds containing the this compound or aminohexuronic acid (AHA) moiety, which are known for their antifungal properties. nih.govrsc.org This approach accelerates the discovery of new bioactive molecules by focusing on BGCs with a high probability of encoding for compounds with a desired chemical feature or mode of action. nih.govnih.gov

| Source Organism (Example) | Gene Cluster Feature | Potential Product Class | Reference |

|---|---|---|---|

| Streptomyces species | Contains conserved genes including homologs of polH and polJ. | OA- or AHA-containing nucleoside antibiotics | nih.gov |

| Diverse bacterial strains | Presence of the conserved 6-gene cassette including polH and polJ. | Polyoxin- or Nikkomycin-related compounds | nih.govrsc.org |

Future Directions in Enzymatic Mechanism Elucidation

Despite significant progress, several aspects of the enzymatic mechanisms within the this compound and related biosynthetic pathways remain to be fully elucidated, representing key future research directions. While the radical SAM enzyme PolH has been shown to catalyze the key cyclization reaction, the precise details of the radical mechanism are still under investigation. nih.govrsc.org Specifically, identifying the exact protein residue that acts as the hydrogen atom source to quench the radical intermediate is an active area of study. nih.govrsc.org

Furthermore, the steps immediately following the formation of this compound are not completely confirmed. The conversion of this compound to the second key intermediate, aminohexuronic acid (AHA), is proposed to involve a C6'-C7' bond cleavage. rsc.org This is thought to be catalyzed by two "putative" α-KG dependent dioxygenases, PolD and PolK, followed by the action of a PLP-dependent aminotransferase, PolI. nih.govrsc.org The characterization of these putative enzymes and the validation of their proposed roles are critical next steps. Additionally, recent findings of "cryptic phosphorylation" in the broader polyoxin and nikkomycin pathways suggest that the roles of kinases may be more integral to the biosynthetic assembly line than previously understood, opening another avenue for future enzymatic investigation. researchgate.net

Q & A

Q. What is the proposed biosynthetic pathway for octosyl acid A (OA), and what experimental evidence supports it?

OA biosynthesis involves two key enzymes, PolH (a radical S-adenosylmethionine (SAM) enzyme) and PolJ (a phosphatase), which catalyze cyclization and dephosphorylation steps. The pathway begins with 30-enolpyruvyluridine 5ʹ-monophosphate (30-EUMP), which undergoes radical-mediated cyclization by PolH to form octofuranuloseuronic acid (OFUA), followed by dephosphorylation by PolJ to yield OA. Key evidence includes:

- LC-MS/MS and NMR analysis of intermediates (e.g., m/z 393.03 for OFUA) .

- Gene knockout experiments showing loss of polyoxin production in Streptomyces strains lacking polH or polJ .

- Deuterium labeling in D₂O buffer confirming hydrogen abstraction during cyclization (m/z shift from 395.05 to 396.05) .

Table 1: Key Enzymes in OA Biosynthesis

Q. How are PolH and PolJ biochemically characterized?

- PolH :

- Purified under anaerobic conditions with a [4Fe–4S] cluster confirmed by UV-Vis (λ = 410 nm) and EPR spectroscopy (g = 2.02) .

- Requires SAM and dithionite for radical generation, producing 5ʹ-deoxyadenosine (5ʹ-dA) as a co-product .

- PolJ :

- Phosphatase activity validated via in vitro assays with 30-EUMP, yielding dephosphorylated 30-EU (tR = 4.05 min in HPLC) .

Advanced Research Questions

Q. How does the radical SAM mechanism of PolH resolve contradictions in isotopic labeling studies?

Early isotopic feeding experiments ([¹⁴C]-glucose, [¹³C]-pyruvate) suggested pyruvate contributes C-6ʹ to OA . However, PolH’s radical mechanism clarifies:

- The 5ʹ-dA radical abstracts a hydrogen from C-5ʹ of 30-EUMP, triggering cyclization to form a C-7ʹ radical intermediate .

- Deuterium exchange experiments in D₂O buffer showed solvent-derived hydrogen incorporation at C-5ʹ (m/z 396.05), ruling out direct pyruvate incorporation .

- Revised pathway reconciles labeling data by identifying OFUA as the cyclized intermediate .

Q. What methodological strategies address challenges in tracking OA biosynthesis intermediates?

- Time-course LC-MS/MS : Monitored SAM consumption (m/z 399 → 250) and 5ʹ-dA formation (m/z 136) to correlate PolH activity with OAP production .

- HR-MS and 2D-NMR : Differentiated OFUA (δH 5.72 ppm, C-7ʹ) from 30-EUMP using HMBC correlations (H-1ʹ to C-4ʹ) .

- Gene cluster mining : Identified conserved polH-polJ operons in antifungal biosynthetic gene clusters (e.g., Streptomyces cacaoi) .

Table 2: Analytical Techniques for OA Intermediates

Q. How can PolH and PolJ serve as probes for discovering OA-related natural products?

- Target-directed genome mining : Screened microbial genomes for polH-polJ homologs, identifying 6 conserved genes in antifungal clusters (e.g., nikK in nikkomycin pathways) .

- Heterologous expression : Expressed polH in E. coli to validate activity in non-native hosts, enabling pathway engineering .

- Phylogenetic analysis : Clustered PolH with radical SAM enzymes in tunicamycin pathways, suggesting evolutionary divergence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.